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molecular formula C12H15NO3 B1197335 Hydrocotarnine CAS No. 550-10-7

Hydrocotarnine

Cat. No. B1197335
M. Wt: 221.25 g/mol
InChI Key: XXANNZJIZQTCBP-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

1.19 g (5 mmol) of 4-hydroxy-8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline (1) obtained in Reference Example 1 or 2 was dissolved in 15 ml of acetic acid, to which 0.33 ml (6 mmol) of 97% sulfuric acid and 500 mg of 5% palladium on carbon catalyst were added to carry out catalytic reduction at 75° C. for 2 hours. The catalyst was filtered out and 2 ml of 25% aqueous sodium hydroxide solution and 5 ml of water were added to the reaction mixture, which was concentrated under vacuum. 10 ml of water was added to the residue, the solution was made basic with 25% aqueous sodium hydroxide solution and extracted with 10 ml and then 5 ml of methylene chloride successively. The liquid extract was washed with 5 ml of water, dried over anhydrous magnesium sulfate and then concentrated under vacuum to obtain 1.03 g of 8-methoxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. Yield 93%.
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[C:9]=1[O:17][CH3:18])C.S(=O)(=O)(O)O.[C:27](O)(=O)C>[Pd]>[CH3:18][O:17][C:9]1[C:10]2[O:16][CH2:15][O:14][C:11]=2[CH:12]=[C:13]2[C:8]=1[CH2:7][N:6]([CH3:27])[CH2:5][CH2:4]2

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)OC(CNCC1=C(C2=C(C=C1)OCO2)OC)OCC
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
at 75° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered out and 2 ml of 25% aqueous sodium hydroxide solution and 5 ml of water
ADDITION
Type
ADDITION
Details
were added to the reaction mixture, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum
ADDITION
Type
ADDITION
Details
10 ml of water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with 10 ml
EXTRACTION
Type
EXTRACTION
Details
The liquid extract
WASH
Type
WASH
Details
was washed with 5 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C2=C(C=C3CCN(CC13)C)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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